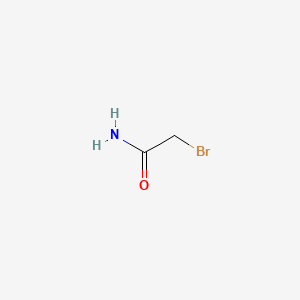
4-tert-Butilftalonirilo
Descripción general
Descripción
4-tert-Butylphthalonitrile (4-TBP) is an organic compound with a wide range of applications in the chemical and pharmaceutical industries. It is an important intermediate in the synthesis of various drugs, and has been used in the production of dyes, pigments, and other chemicals. 4-TBP is also known to have a variety of biological effects, including antifungal, antiviral, and anti-inflammatory properties.
Aplicaciones Científicas De Investigación
Tinción Biológica
4-tert-Butilftalonirilo se utiliza como tinción biológica debido a su capacidad para unirse selectivamente a ciertos tejidos biológicos, células u orgánulos. Esta aplicación es crucial en microscopía e histología, donde ayuda a la visualización de estructuras que de otra manera serían difíciles de ver .
Síntesis de Ftalocianinas
Este compuesto sirve como precursor en la síntesis de ftalocianinas, que son importantes en el campo de la ciencia de los materiales. Las ftalocianinas se utilizan en la creación de semiconductores, dispositivos electrocrómicos y sistemas de almacenamiento de información debido a su estabilidad térmica y química y su intensa absorción en la región visible .
Fabricación de Ensayos de Diagnóstico
En el campo médico, this compound se aplica en la fabricación de ensayos de diagnóstico. Estos ensayos son esenciales para detectar biomoléculas específicas en la investigación y el diagnóstico clínico, destacando su importancia en la industria de la salud .
Hematología e Histología
El compuesto encuentra aplicaciones en hematología e histología para el análisis de muestras de sangre y el estudio de la estructura microscópica de los tejidos. Sus propiedades facilitan la diferenciación de los componentes celulares, lo que ayuda en el diagnóstico de enfermedades .
Nanoestructuración
This compound participa en la nanoestructuración de materiales. Ayuda en el desarrollo de estructuras a nanoescala que son fundamentales en el avance de la nanotecnología y la ciencia de los materiales .
Aplicaciones Electroópticas
Debido a sus propiedades electroópticas, este compuesto se utiliza en el desarrollo de dispositivos que requieren la manipulación de la luz, como pantallas de cristal líquido y células fotovoltaicas. Su papel en estas aplicaciones es fundamental para la progresión de la optoelectrónica .
Química Supramolecular
Juega un papel importante en la química supramolecular, donde se utiliza para crear estructuras complejas a través de enlaces no covalentes. Estas estructuras tienen diversas aplicaciones, incluidos sistemas de administración de fármacos y sensores moleculares .
Investigación Química
Por último, this compound es un reactivo valioso en la investigación química, particularmente en la síntesis orgánica. Los investigadores lo utilizan para introducir grupos ftalonirilo en varias moléculas, lo que puede alterar sus propiedades químicas y conducir al desarrollo de nuevos compuestos .
Safety and Hazards
4-tert-Butylphthalonitrile is considered hazardous. It can cause skin irritation, serious eye damage, and specific target organ toxicity (respiratory system) upon single exposure . Personal protective equipment, including dust masks, eyeshields, and gloves, should be worn when handling this compound .
Mecanismo De Acción
Target of Action
It is known that this compound is used in the synthesis of phthalocyanines , which are planar aromatic macrocycles . These macrocycles have been the subject of extensive research in many different fields due to their high thermal, chemical, and photochemical stabilities .
Mode of Action
The interaction of 4-tert-Butylphthalonitrile with its targets involves its use as a precursor in the synthesis of phthalocyanines . For instance, it has been used in the statistical reaction with 4-aminophthalonitrile in the presence of zinc ions to deliver the monoamino phthalocyanine . This compound was then employed in the conjugation with acid chloride modified carbon nanotubes .
Biochemical Pathways
The synthesized phthalocyanines have been incorporated as active components in semiconductor and electrochromic devices, information storage systems, and liquid crystal color displays .
Pharmacokinetics
It is known that the compound is a powder, crystals or chunks form, and it is soluble in methanol . Its boiling point is 165-168 °C/6 mmHg (lit.) and melting point is 49-51 °C (lit.) .
Result of Action
It is known that the compound is used in the synthesis of phthalocyanines , which have been successfully incorporated as active components in various devices .
Action Environment
It is known that the compound should be stored at room temperature .
Propiedades
IUPAC Name |
4-tert-butylbenzene-1,2-dicarbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2/c1-12(2,3)11-5-4-9(7-13)10(6-11)8-14/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOTMIRVNJTVTSU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)C#N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90186382 | |
| Record name | 4-(1,1-Dimethylethyl)benzene-1,2-dicarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90186382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
32703-80-3 | |
| Record name | 4-tert-Butylphthalonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=32703-80-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(1,1-Dimethylethyl)benzene-1,2-dicarbonitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032703803 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(1,1-Dimethylethyl)benzene-1,2-dicarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90186382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(1,1-dimethylethyl)benzene-1,2-dicarbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.500 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














